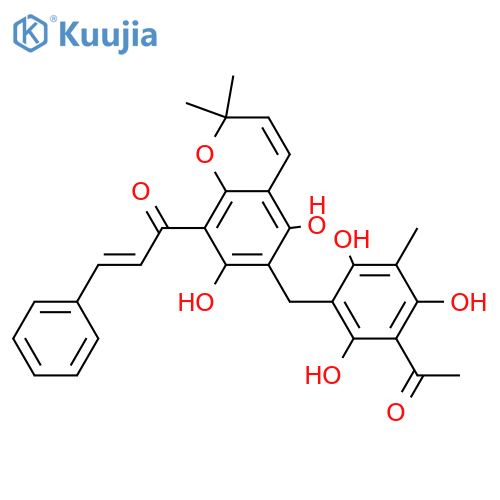

The Mosaic of Rottlerin

,

Journal of Organic Chemistry,

2015,

80(21),

10668-10674